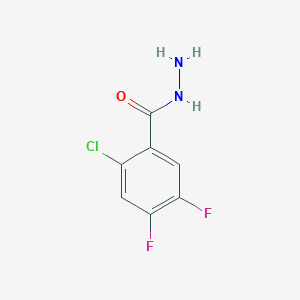

2-Chloro-4,5-difluorobenzohydrazide

Overview

Description

2-Chloro-4,5-difluorobenzohydrazide is a chemical compound with the molecular formula C7H5ClF2N2O . It is an important intermediate in medicinal compounds and pesticides . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of this compound is 206.58 . The InChI code for this compound is 1S/C7H5ClF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Characterization for Anticancer Evaluation 2-Chloro-4,5-difluorobenzohydrazide derivatives have been used in the synthesis of compounds with potential anticancer properties. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives using a series of steps involving this compound. These compounds exhibited notable activity against breast cancer cell lines in vitro (Salahuddin et al., 2014).

Role in Corrosion Inhibition Studies The compound and its derivatives have been studied for their potential as corrosion inhibitors. Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, closely related to this compound, revealing insights into their role as corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Ferroelectricity and Antiferroelectricity Studies Horiuchi et al. (2012) explored the ferroelectric and antiferroelectric properties of benzimidazoles, which are structurally related to this compound. This research has implications for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Agricultural Applications as Antifungal Agents Wu et al. (2019) reported the synthesis of novel 1,3,4-oxadiazole-2-carbohydrazides, chemically related to this compound, as effective antifungal agents for agricultural use. These compounds showed significant inhibitory effects against various fungi and oomycetes (Wu et al., 2019).

Antiviral Evaluation Zou et al. (1997) explored the synthesis and antiviral evaluation of benzimidazole derivatives, including this compound, against human cytomegalovirus and herpes simplex virus, highlighting its potential use in antiviral research (Zou et al., 1997).

Mechanisms of Dioxin Formation The compound has been studied in relation to the mechanisms of dioxin formation. Evans and Dellinger (2005) investigated the oxidative thermal degradation of related compounds, providing insights into environmental impacts and chemical behaviors (Evans & Dellinger, 2005).

Nanoparticle Carrier Systems in Agriculture Campos et al. (2015) used compounds related to this compound in the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides. This research is significant for improving agricultural practices and reducing environmental toxicity (Campos et al., 2015).

Safety and Hazards

The safety information for 2-Chloro-4,5-difluorobenzohydrazide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name |

2-chloro-4,5-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKGFHQWGBIABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261637 | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438530-91-7 | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438530-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6As,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1638284.png)

![Potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B1638297.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B1638302.png)

![Bis[2-(P-nitrophenyl)ethyl]phosphorochloridate](/img/structure/B1638323.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B1638330.png)